Npc-567

Bradykinin B2 Receptor Radioligand Binding Affinity

NPC-567 (CAS 109333-26-8), also designated D-Arg-[Hyp³,D-Phe⁷]-Bradykinin, is a ten-membered oligopeptide that functions as a competitive antagonist of the bradykinin B2 receptor (B2R). As a first-generation peptidic antagonist, it has been widely employed in preclinical studies to delineate the role of bradykinin in airway inflammation and hyperresponsiveness.

Molecular Formula C60H87N19O13
Molecular Weight 1282.5 g/mol
CAS No. 109333-26-8
Cat. No. B1679998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNpc-567
CAS109333-26-8
SynonymsArg-3-Hyp-7-Phe-bradykinin
bradykinin, Arg(0)-Hyp(3)-Phe(7)-
bradykinin, Arg-Hyp(3)-Phe(7)-
bradykinin, arginyl-hydroxyprolyl(3)-phenylalanine(7)-
NPC 567
NPC-567
Molecular FormulaC60H87N19O13
Molecular Weight1282.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)N2CC(CC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)O
InChIInChI=1S/C60H87N19O13/c61-39(20-10-24-68-58(62)63)49(83)73-40(21-11-25-69-59(64)65)55(89)78-27-13-23-46(78)56(90)79-33-38(81)31-47(79)54(88)71-32-48(82)72-42(28-35-14-4-1-5-15-35)50(84)77-45(34-80)53(87)76-44(30-37-18-8-3-9-19-37)52(86)75-43(29-36-16-6-2-7-17-36)51(85)74-41(57(91)92)22-12-26-70-60(66)67/h1-9,14-19,38-47,80-81H,10-13,20-34,61H2,(H,71,88)(H,72,82)(H,73,83)(H,74,85)(H,75,86)(H,76,87)(H,77,84)(H,91,92)(H4,62,63,68)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40+,41+,42+,43+,44-,45+,46+,47+/m1/s1
InChIKeyRBIXVHPHNGXTCI-QJTYZATASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NPC-567 (CAS 109333-26-8): A First-Generation Peptidic Bradykinin B2 Receptor Antagonist


NPC-567 (CAS 109333-26-8), also designated D-Arg-[Hyp³,D-Phe⁷]-Bradykinin, is a ten-membered oligopeptide that functions as a competitive antagonist of the bradykinin B2 receptor (B2R) [1]. As a first-generation peptidic antagonist, it has been widely employed in preclinical studies to delineate the role of bradykinin in airway inflammation and hyperresponsiveness [2]. The compound's molecular formula is C₆₀H₈₇N₁₉O₁₃, with a molecular weight of 1282.48 g/mol [1].

Why Generic B2 Antagonist Substitution with NPC-567 is Scientifically Inadvisable


Bradykinin B2 receptor antagonists are not interchangeable due to profound differences in potency, species-specific pharmacology, and residual agonism. NPC-567, as a first-generation peptide, exhibits a distinct pharmacological signature compared to later-generation antagonists like Icatibant (HOE-140). For instance, in rabbit jugular vein assays, NPC-567 demonstrates marked residual agonistic activity, while Icatibant is devoid of agonistic properties [1]. Furthermore, NPC-567 is up to 40-fold less potent than Icatibant in displacing bradykinin from guinea pig tracheal epithelial cells [2]. In sheep models, NPC-567 effectively inhibits allergen-induced acute airway responses, a finding not universally replicated with other antagonists [3]. These context-dependent differences necessitate a rigorous, evidence-based approach to compound selection.

Quantitative Differentiation of NPC-567 Against Comparators: A Head-to-Head Evidence Guide


Potency Comparison: NPC-567 vs. Icatibant (HOE-140) in Human B2R Binding

NPC-567 exhibits significantly lower binding affinity for the human B2 receptor compared to the later-generation antagonist Icatibant (HOE-140). In direct comparative assays, NPC-567 displays a Ki of 20 nM, whereas Icatibant demonstrates a Ki of 0.064 nM [1]. This represents a 312.5-fold difference in potency at the receptor level.

Bradykinin B2 Receptor Radioligand Binding Affinity

Functional Antagonism: NPC-567's Residual Agonism vs. Icatibant's Pure Antagonism

In rabbit jugular vein, a classical B2 receptor preparation, NPC-567 acts as an antagonist with an apparent pA2 of 8.67 ± 0.16 but crucially exhibits marked residual agonistic activity (log[EC50] -7.29 ± 0.13). In contrast, Icatibant (HOE-140) functions as a potent non-competitive antagonist (estimated pA2 9.04) and is completely devoid of agonistic properties [1].

Bradykinin B2 Receptor Functional Assay Agonism

In Vivo Efficacy: NPC-567 Abolishes Allergen-Induced Airway Hyperresponsiveness in Sheep

In an allergic sheep model of asthma, aerosolized NPC-567 nearly abolished antigen-induced airway hyperresponsiveness. In the control trial, antigen challenge increased the slope of the carbachol dose-response curve by 123 ± 118%. In NPC-567-treated animals, the increase in slope was only 32 ± 64% (p < 0.05 vs. control) [1]. This demonstrates a significant functional effect in a complex in vivo system.

Allergic Asthma Airway Hyperresponsiveness Sheep Model

In Vivo Efficacy: NPC-567 Inhibits Acute Allergen Response in Porcine Airways

In sensitized pigs, aerosolized NPC-567 (2.5 mg) provided significant protection against the acute increase in airway resistance following allergen challenge. In control animals, resistance rose from 4.1 ± 0.5 to 16.2 ± 3.0 cmH2O/l/s. In NPC-567-treated pigs, resistance increased only from 2.9 ± 0.3 to 6.5 ± 0.9 cmH2O/l/s (p<0.005) [1].

Allergic Asthma Acute Airway Response Porcine Model

Species-Specific Pharmacology: NPC-567 vs. Icatibant in Rabbit Aorta

In the rabbit aorta, a tissue classically used to study the bradykinin B1 receptor, NPC-567 acts as a competitive antagonist with a pA2 of 6.32 ± 0.13. Conversely, the more potent B2 antagonist Icatibant (HOE-140) is completely ineffective in this preparation [1]. This highlights the distinct pharmacological profile of NPC-567, which includes activity at the B1 receptor.

Bradykinin B1 Receptor Species Specificity Rabbit Aorta

Optimal Research and Discovery Applications for NPC-567 Based on Evidence


Translational Modeling of Acute Allergic Airway Responses

NPC-567 is well-suited for large animal models of acute allergic asthma, as evidenced by its robust efficacy in both sheep and pigs [1]. It significantly inhibits allergen-induced bronchoconstriction and mediator release, making it a valuable tool for investigating the early-phase role of kinins in airway disease [2].

Investigating the Role of Partial Agonism in B2R Signaling

Given its documented residual agonistic activity in certain vascular preparations [1], NPC-567 serves as an excellent pharmacological probe for studies designed to differentiate between pure antagonism and biased/partial agonism at the B2 receptor. This is particularly relevant for understanding receptor signaling nuances.

Studies of Species-Specific B1/B2 Receptor Pharmacology

Unlike highly selective B2 antagonists like Icatibant, NPC-567 exhibits measurable B1 antagonist activity in the rabbit aorta [1]. This dual-receptor profile makes it a specific research tool for mapping species- and tissue-dependent differences in bradykinin receptor pharmacology and function.

Mechanistic Studies of Airway Hyperresponsiveness (AHR)

NPC-567 has demonstrated the ability to almost completely block the development of antigen-induced airway hyperresponsiveness in sheep, a key feature of asthma pathophysiology [1]. This makes it a critical tool for dissecting the mechanistic link between acute kinin release and the subsequent development of chronic AHR.

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